
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It has a molecular weight of 164.56 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride is 1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride is a powder . The specific storage temperature, boiling point, and other physical properties are not provided in the search results.Scientific Research Applications
Interaction with Heme Proteins
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride: has been utilized in biochemical research to study its interaction with heme proteins . Heme proteins play a crucial role in various biological processes, including oxygen transport and electron transfer. By understanding the interaction of this compound with heme proteins, researchers can gain insights into the mechanisms of these essential proteins and potentially develop new therapeutic strategies for diseases related to heme dysfunction.
Analytical Chemistry: Aldehyde and Acetone Detection
In the field of analytical chemistry, this compound serves as a reagent for the simultaneous determination of aldehydes and acetone in water samples . This application is particularly important for environmental monitoring and industrial quality control, where accurate measurement of these volatile organic compounds is essential for ensuring safety and compliance with regulations.
Synthesis of Fluorinated Pyridazines
The compound is a building block for the synthesis of fluorinated pyridazines . Pyridazines are heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can significantly alter the chemical and physical properties of these molecules, leading to the development of compounds with enhanced activity and selectivity.
Preparation of Fluoroalkyl Hydrazones
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride: is used in the preparation of fluoroalkyl hydrazones of β-phosphonates . These compounds are of interest in medicinal chemistry due to their potential biological activity. The fluoroalkyl group can improve the metabolic stability and membrane permeability of these molecules, making them more effective as drug candidates.
Research on Molecular Interactions
The compound’s unique structure allows it to be used in research studying molecular interactions and binding dynamics . Its trifluoroethyl group can act as a mimic for certain biological molecules, providing a tool for probing the interactions within complex biological systems and understanding the role of fluorinated compounds in biological contexts.
Material Science: Solvent for Fluorinated Materials
In material science, 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride can be used as a solvent for dispersing fluorinated materials . The compound’s ability to dissolve and interact with fluorinated substances makes it valuable for the preparation and processing of materials that require specific fluorine content for their applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, following all safety precautions.
properties
IUPAC Name |
1-methyl-1-(2,2,2-trifluoroethyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEDBQVAVNEONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

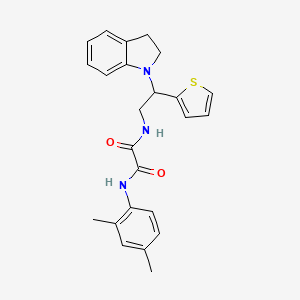


![4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879944.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)
![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)
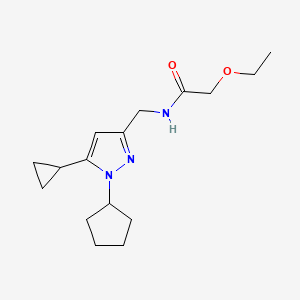
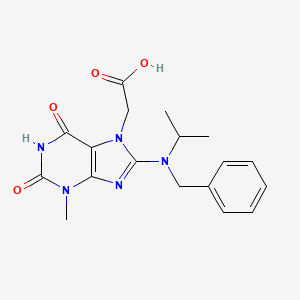
![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)
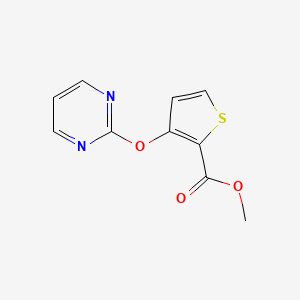
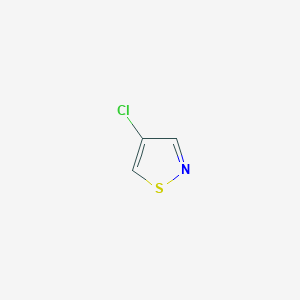
![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)
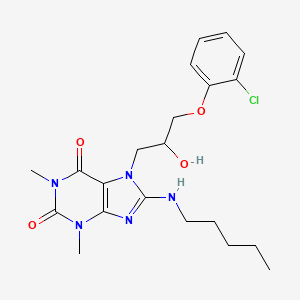
![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)